molecular formula C16H22BrN3O4 B2755702 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1096689-88-1

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Cat. No.: B2755702
CAS No.: 1096689-88-1
M. Wt: 400.273
InChI Key: VKIUSEXNDIQNIL-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a morpholinoethyl group, and a butanoic acid moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Coupling with Morpholinoethylamine: The 4-bromoaniline is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate 4-((4-bromophenyl)amino)-2-chloroethylmorpholine.

    Formation of the Final Product: The intermediate is then reacted with succinic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Formation of 4-((4-hydroxyphenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

    Reduction: Formation of 4-((4-aminophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites on proteins, while the morpholinoethyl group can enhance solubility and cellular uptake. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
  • 4-((4-Fluorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
  • 4-((4-Methylphenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Uniqueness

4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

4-(4-bromoanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUSEXNDIQNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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